3-bromophenyl 3,5-dichloro-4-methoxybenzoate
Overview
Description
3-bromophenyl 3,5-dichloro-4-methoxybenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom on the phenyl ring and two chlorine atoms along with a methoxy group on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromophenyl 3,5-dichloro-4-methoxybenzoate typically involves the esterification of 3,5-dichloro-4-methoxybenzoic acid with 3-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The ester bond in 3-bromophenyl 3,5-dichloro-4-methoxybenzoate can be hydrolyzed under acidic or basic conditions to yield 3,5-dichloro-4-methoxybenzoic acid and 3-bromophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Hydrolysis Products: 3,5-dichloro-4-methoxybenzoic acid and 3-bromophenol.
Scientific Research Applications
3-bromophenyl 3,5-dichloro-4-methoxybenzoate: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-bromophenyl 3,5-dichloro-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromine and chlorine) and the methoxy group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-bromophenyl 3,5-dichloro-4-hydroxybenzoate
- 3-bromophenyl 3,5-dichloro-4-ethoxybenzoate
- 3-bromophenyl 3,5-dichloro-4-methylbenzoate
Uniqueness
- The presence of the methoxy group in 3-bromophenyl 3,5-dichloro-4-methoxybenzoate distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity.
- The combination of bromine, chlorine, and methoxy substituents provides a unique electronic environment, influencing its interactions in chemical and biological systems.
Properties
IUPAC Name |
(3-bromophenyl) 3,5-dichloro-4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O3/c1-19-13-11(16)5-8(6-12(13)17)14(18)20-10-4-2-3-9(15)7-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJDIDYNPPNSCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC2=CC(=CC=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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